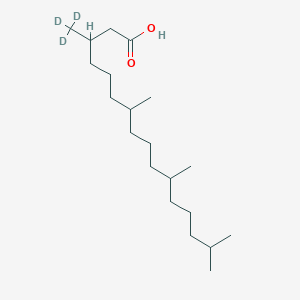

7,11,15-Trimethyl-3-(trideuteriomethyl)hexadecanoic acid

Descripción general

Descripción

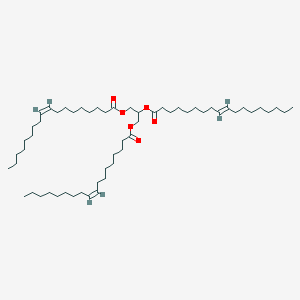

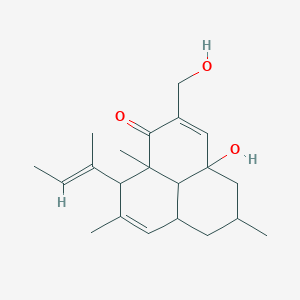

Ácido Fitánico-d3, también conocido como ácido 7,11,15-trimetil-3-(metil-d3)hexadecanoico, es una forma deuterada del ácido fitánico. Es un ácido graso saturado de cadena ramificada con 20 carbonos. Este compuesto se utiliza principalmente como un estándar interno para la cuantificación del ácido fitánico en diversas técnicas analíticas, como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido Fitánico-d3 se sintetiza mediante la deuteración del ácido fitánico. El proceso implica la introducción de átomos de deuterio en la molécula de ácido fitánico. Esto se puede lograr mediante la hidrogenación catalítica en presencia de gas deuterio. Las condiciones de reacción suelen incluir una fuente de deuterio, un catalizador como paladio sobre carbono y un solvente adecuado como etanol o metanol .

Métodos de producción industrial: La producción industrial de ácido Fitánico-d3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para asegurar una deuteración eficiente. El producto se purifica luego mediante destilación o cromatografía para alcanzar los niveles de pureza deseados .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido Fitánico-d3 experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El ácido Fitánico-d3 se puede oxidar para formar ácido pristánico.

Reducción: El compuesto se puede reducir para formar fitol, un alcohol diterpénico.

Sustitución: El ácido Fitánico-d3 puede sufrir reacciones de sustitución en las que los átomos de deuterio son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Halógenos, compuestos organometálicos.

Principales productos formados:

Oxidación: Ácido pristánico.

Reducción: Fitol.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

4. Aplicaciones en la investigación científica

El ácido Fitánico-d3 tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Aplicaciones Científicas De Investigación

Phytanic Acid-d3 has a wide range of scientific research applications, including:

Mecanismo De Acción

El ácido Fitánico-d3 ejerce sus efectos principalmente a través de su papel como intermedio metabólico. Se somete a alfa-oxidación en el peroxisoma para formar ácido pristánico. Este proceso implica la eliminación de un átomo de carbono de la molécula. El ácido pristánico resultante puede entonces sufrir varias rondas de beta-oxidación para formar ácidos grasos de cadena media, que se metabolizan posteriormente en las mitocondrias . El compuesto también interactúa con factores de transcripcion como el receptor alfa activado por proliferadores de peroxisomas (PPAR-alfa) y el receptor X de retinoides (RXR), influenciando varias vías metabólicas .

Compuestos similares:

Ácido Fitánico: La forma no deuterada del ácido Fitánico-d3.

Ácido Pristánico: Un producto metabólico del ácido Fitánico-d3 formado a través de la alfa-oxidación.

Singularidad: El ácido Fitánico-d3 es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para técnicas analíticas. La presencia de átomos de deuterio aumenta su estabilidad y permite una cuantificación precisa en la espectrometría de masas .

Comparación Con Compuestos Similares

Phytanic Acid: The non-deuterated form of Phytanic Acid-d3.

Pristanic Acid: A metabolic product of Phytanic Acid-d3 formed through alpha-oxidation.

Uniqueness: Phytanic Acid-d3 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical techniques. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Propiedades

IUPAC Name |

7,11,15-trimethyl-3-(trideuteriomethyl)hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/i5D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKHJSFHOZMDR-VPYROQPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCCC(C)CCCC(C)CCCC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)